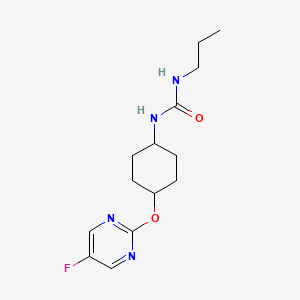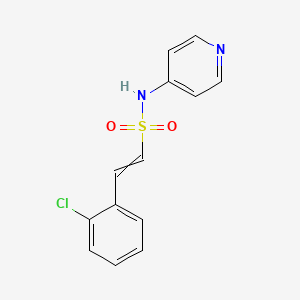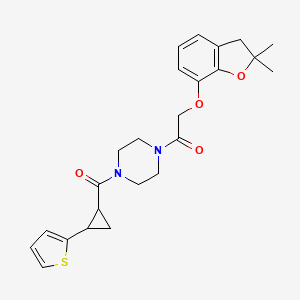
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea” is a chemical compound with various properties and potential applications . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis can vary depending on the specific requirements of the research project.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula . The molecular formula provides information about the number and type of atoms in the molecule, as well as their arrangement.Chemical Reactions Analysis
This compound can undergo various chemical reactions, depending on the conditions and reactants present . The exact reactions that this compound can undergo are determined by its molecular structure and the properties of its constituent atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure . These properties include its molecular weight, its physical state at room temperature, and its reactivity with other substances .Applications De Recherche Scientifique
Antitumor Activity of S-1
S-1, an oral antitumor agent composed of a fluoropyrimidine derivative, has demonstrated significant antitumor activity across various cancer models. This compound consists of tegafur (a prodrug of 5-fluorouracil), 5-chloro-2,4-dihydroxypyridine (CDHP), and potassium oxonate (Oxo), aiming to enhance the clinical utility of fluoropyrimidine with reduced gastrointestinal toxicity. Studies have highlighted S-1's effectiveness in treating gastric, pancreatic, lung, head and neck, and breast carcinomas. Its design allows for improved antitumor activity by maintaining prolonged 5-fluorouracil concentrations in the blood and tumors, thereby improving the therapeutic index while minimizing toxic effects (Chhetri et al., 2016; Maehara, 2003).
Pharmacokinetics and Safety Profile
Pharmacokinetic studies of S-1 have been conducted to ascertain the plasma concentration, absorption, and bioavailability of its components, contributing to its efficacy and safety profile. These studies have shown that S-1 can mimic the effects of intravenous 5-fluorouracil, providing a basis for its good antitumor effects with minimal adverse effects. This has paved the way for S-1's use in clinical settings, offering a convenient oral administration route that avoids the complications associated with intravenous chemotherapy (Hirata et al., 2006).
Clinical Trials and Efficacy
Numerous clinical trials have explored the efficacy of S-1 in various cancers. For instance, phase II studies in advanced non-small-cell lung cancer (NSCLC) have shown that S-1 is an active single agent, providing a basis for further exploration of its combination with other chemotherapeutic agents. Similarly, studies in metastatic colorectal cancer have demonstrated S-1's effectiveness, often in combination with other drugs like irinotecan and oxaliplatin, showcasing its potential as part of combination chemotherapy regimens (Kawahara et al., 2001; Kim et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-2-7-16-13(20)19-11-3-5-12(6-4-11)21-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMONSJXHAKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)
![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)


![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)

![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/no-structure.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2559108.png)
